molecular formula C17H26BNO2S B14035399 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine

Cat. No.: B14035399
M. Wt: 319.3 g/mol
InChI Key: PFVSHLFJJXQQEO-UHFFFAOYSA-N
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Description

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine is an organic compound that features a thiomorpholine ring attached to a benzyl group, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Transition Metal Catalysts: Used in hydroboration reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Organoboron Compounds: Formed from hydroboration reactions.

Scientific Research Applications

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine involves its ability to participate in various chemical reactions due to the presence of the boronate group. This group enables the compound to undergo Suzuki-Miyaura coupling and hydroboration reactions, which are crucial in forming new carbon-carbon bonds and introducing boron atoms into organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts different chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C17H26BNO2S

Molecular Weight

319.3 g/mol

IUPAC Name

4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]thiomorpholine

InChI

InChI=1S/C17H26BNO2S/c1-16(2)17(3,4)21-18(20-16)15-7-5-6-14(12-15)13-19-8-10-22-11-9-19/h5-7,12H,8-11,13H2,1-4H3

InChI Key

PFVSHLFJJXQQEO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCSCC3

Origin of Product

United States

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